Methabenzthiazuron
Overview
Description
Methabenzthiazuron is a synthetic herbicide belonging to the class of urea herbicides. It is primarily used to control a broad spectrum of weeds in various crops, including cereals, legumes, onions, and garlic. The compound is known for its selective action, being absorbed through the roots and leaves of plants, and inhibiting photosynthesis by targeting the photosystem II complex .
Mechanism of Action
Target of Action
Methabenzthiazuron, a herbicide, primarily targets the photosystem II in plants . The photosystem II is a crucial component of the photosynthetic apparatus, responsible for the initial steps of photosynthesis, which involves the absorption of light and the splitting of water .
Mode of Action
This compound acts by inhibiting photosynthesis in plants . It binds to the QB-binding niche of the D1 protein, which is a part of the photosystem II . This binding prevents the transfer of electrons to plastoquinone, a molecule involved in the electron transport chain . This interference disrupts the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other compounds in plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain in photosystem II . By inhibiting this pathway, this compound disrupts the production of ATP and NADPH . These molecules are crucial for various downstream processes, including the synthesis of carbohydrates and other compounds. The disruption of these processes ultimately leads to the death of the plant .
Pharmacokinetics
It’s known that this compound is a selective herbicide primarily absorbed through the roots
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, it prevents the transfer of electrons to plastoquinone, disrupting the production of ATP and NADPH . On a cellular level, this disruption leads to the accumulation of reactive oxygen species within the chloroplast, causing damage to the photosynthetic apparatus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil properties can affect the extractability of this compound . The herbicide’s performance correlates highly with the adsorption capacity of soil-derived matrices . Furthermore, this compound’s effects on plankton communities were studied in outdoor microcosms, showing that light intensity, temperature, nutrients, competition, and herbicide concentrations influenced the phytoplankton population dynamics .
Biochemical Analysis
Biochemical Properties
Methabenzthiazuron interacts with various biomolecules in plants. It primarily targets the photosystem II (PSII) in the chloroplasts of plant cells, which is a key component of the photosynthetic electron transport chain . By inhibiting PSII, this compound disrupts the process of photosynthesis, leading to the cessation of plant growth .
Cellular Effects
In plant cells, this compound affects various cellular processes. It inhibits photosynthesis, which is a crucial process for the survival and growth of plants . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to a decrease in the production of essential organic compounds needed for the plant’s growth and development .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the function of PSII . PSII is a protein complex in the thylakoid membrane of plant chloroplasts that plays a crucial role in photosynthesis. By inhibiting PSII, this compound disrupts the electron transport chain in photosynthesis, leading to a decrease in the production of ATP and NADPH, two molecules that are essential for the synthesis of organic compounds in plants .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed over time. In a study conducted on plankton communities in aquatic outdoor microcosms, it was found that the herbicide temporarily inhibited primary production at test concentrations from 89 to 3371 μg l−1 . The study also noted that certain primary producers showed recovery at higher concentrations over the study period .
Metabolic Pathways
As a herbicide, it is likely to be metabolized and degraded in the environment over time .
Transport and Distribution
This compound is transported and distributed within the environment after application. It has been observed to be transported in soil and water systems . The distribution of this compound within plant cells and tissues is likely to be influenced by its physicochemical properties and the specific transport mechanisms of the plant cells .
Subcellular Localization
The subcellular localization of this compound within plant cells is likely to be in the chloroplasts, given its primary target is the PSII complex located in the thylakoid membrane of the chloroplasts
Preparation Methods
Synthetic Routes and Reaction Conditions
Methabenzthiazuron can be synthesized through the reaction of 2-aminobenzothiazole with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants to a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methabenzthiazuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Methabenzthiazuron has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and degradation.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential anti-cancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the formulation of herbicides for agricultural use, particularly in winter crops
Comparison with Similar Compounds
Similar Compounds
Ethidimuron: Another urea-derived herbicide with similar plant growth inhibitory effects.
Bentaluron: Used for treatment of rheumatoid arthritis and as a wood preservative.
Frentizole: Known for its medicinal properties and used in the treatment of rheumatoid arthritis
Uniqueness
Methabenzthiazuron is unique due to its specific mode of action as a photosystem II inhibitor, making it highly effective in controlling a wide range of weeds. Its selective action and ability to be absorbed through both roots and leaves provide an advantage over other herbicides that may only target specific parts of the plant .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVIAQKBTUQODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037570 | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18691-97-9 | |
Record name | Methabenzthiazuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18691-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methabenzthiazuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methabenzthiazuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHABENZTHIAZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Methabenzthiazuron?
A1: this compound acts as a photosynthetic inhibitor. [] It disrupts the photosynthetic process by inhibiting Photosystem II, specifically by blocking electron transport between QA and QB. [] This disruption ultimately leads to the death of susceptible plants.
Q2: What are the initial effects observed in plants treated with this compound?
A2: One of the first observable effects is the inhibition of photosynthetic oxygen evolution. [] This leads to a decreased concentration of soluble reducing sugars, which are essential for plant growth and development. []
Q3: Does this compound induce any long-term physiological changes in plants?
A3: Interestingly, research indicates that wheat plants treated with this compound exhibit certain physiological adaptations. [] These include delayed chlorophyll breakdown, an increased chlorophyll a/b ratio, enlarged chloroplasts, increased soluble amino acid and protein concentrations, and increased in vitro nitrate reductase activity. [] These adaptations resemble the plant's natural response to low light conditions. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C10H10N4OS2 and a molecular weight of 266.35 g/mol. []
Q5: How does temperature affect the degradation of this compound in soil?
A5: Studies show that this compound degradation in soil is significantly influenced by temperature. [] At lower temperatures (10°C and below), degradation is significantly reduced, with minimal activity observed at 0°C. [] Daily temperature fluctuations have a minimal impact, but prolonged temperature increases at 20°C lead to a marked increase in degradation. []
Q6: Does the presence of organic matter influence the persistence of this compound in soil?
A6: Yes, research indicates that the presence of organic matter, such as maize straw, can enhance the degradation of this compound in soil. [, ] This is likely due to increased microbial activity stimulated by the organic amendment. [, ]
Q7: Is this compound prone to aging in soil, and if so, what are the implications?
A7: Yes, this compound exhibits aging in soil, leading to a time-dependent increase in sorption. [] This aging process can influence its bioavailability and subsequent degradation. [] Soils with lower organic carbon content tend to exhibit more pronounced aging, potentially due to reduced microbial activity and increased binding to inner soil particles. []
Q8: What analytical methods are commonly used for the detection and quantification of this compound?
A8: Several analytical methods are employed for this compound analysis. Gas chromatography equipped with a nitrogen/phosphorus detector has been used for residue analysis in soil, lentil, and hay samples. [] High-performance liquid chromatography (HPLC) with UV detection is another common technique used for quantifying this compound in various matrices, including agricultural products [] and drinking water. []
Q9: Has there been any proficiency testing conducted for this compound residue analysis in soil?
A9: Yes, proficiency testing has been conducted to assess the reliability and accuracy of residue analysis methods for this compound in soil. [] This involved distributing fortified soil samples to participating laboratories and evaluating their performance based on Z-scores. []
Q10: What are the primary pathways of this compound degradation in the environment?
A10: Research suggests that this compound degradation in the environment primarily involves the benzene ring, either through hydroxylation or cleavage. [] This contradicts previous assumptions of degradation occurring primarily through N-dealkylation of the urea chain. [] Microbial degradation by specific microorganisms, such as Aspergillus niger, plays a significant role, with the formation of 6-hydroxythis compound as a key metabolite. []
Q11: How does the degradation of this compound in soil affect its bioavailability to plants?
A11: Studies utilizing [carbonyl-14C]this compound indicate that the bioavailability of aged and non-extractable residues in soil is significantly reduced compared to freshly applied this compound. [] The uptake of aged residues by maize plants was found to be significantly lower than that of freshly applied residues. [] This suggests that aging and subsequent binding to soil components can reduce the potential for plant uptake and subsequent effects.
Q12: Are there any alternative herbicides that have been investigated for controlling similar weed species as this compound?
A12: Yes, several other herbicides have been investigated for controlling weed species susceptible to this compound. Some of these alternatives include ethofumesate, mecoprop, metamitron, chlortoluron, diuron, isoproturon, and terbutryn. [, , , , , , , , , , , , , , ] The effectiveness of these alternatives can vary depending on the specific weed species, crop tolerance, and environmental factors.
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